
N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine, commonly known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a chelating agent that can form complexes with metal ions, making it a useful tool in analytical chemistry and biochemistry. In
Aplicaciones Científicas De Investigación
TMB-1 has various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery.
Mecanismo De Acción
TMB-1 works by forming complexes with metal ions through its nitrogen and oxygen atoms. The resulting complexes can be analyzed using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. TMB-1 has been shown to form complexes with a wide range of metal ions, including copper, nickel, and zinc.
Biochemical and Physiological Effects:
TMB-1 has been shown to have various biochemical and physiological effects. TMB-1 can inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections. TMB-1 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMB-1 is its ability to form complexes with a wide range of metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of TMB-1 is that it can form complexes with other molecules in biological samples, which can interfere with the analysis of metal ions.
Direcciones Futuras
There are several future directions for research on TMB-1. One area of research is the synthesis of new TMB-1 derivatives with improved properties, such as increased selectivity for certain metal ions. Another area of research is the development of new analytical techniques for the analysis of metal ions in biological samples using TMB-1 as a chelating agent. Finally, TMB-1 has potential applications in drug delivery, and future research could explore the use of TMB-1 in the synthesis of new drug delivery systems.
Conclusion:
In conclusion, TMB-1 is a chemical compound with various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been shown to have various biochemical and physiological effects, making it a potential treatment for inflammatory diseases and a potential tool for the inhibition of bacterial growth. While TMB-1 has some limitations, such as interference with the analysis of metal ions, it has significant potential for future research and development.
Métodos De Síntesis
TMB-1 can be synthesized by reacting 2-methyl-2-butenal with trimethylamine in the presence of ethanol and sodium borohydride. The resulting product is then reacted with ethylenediamine to form TMB-1. The synthesis of TMB-1 is a relatively simple process and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-6-10(2)9-12(5)8-7-11(3)4/h6H,7-9H2,1-5H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGONZTZFISPMO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513732 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
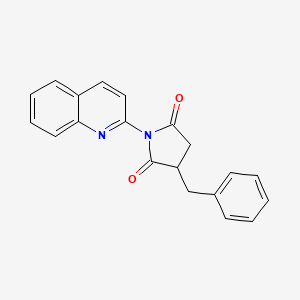
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)
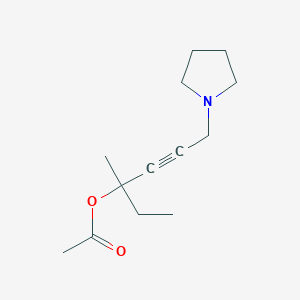
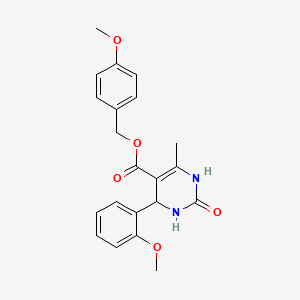
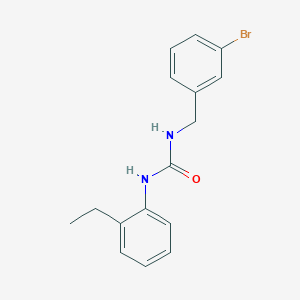
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)
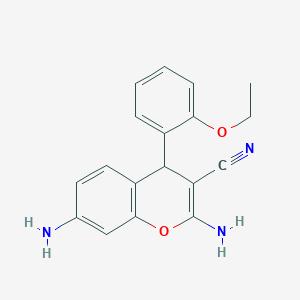
![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
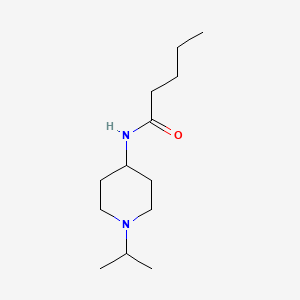
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)